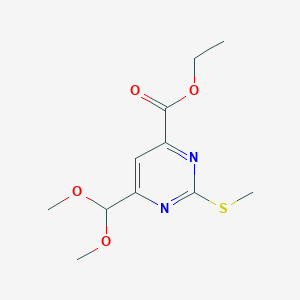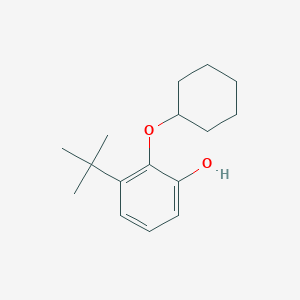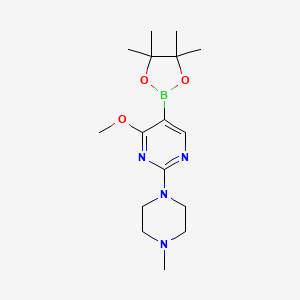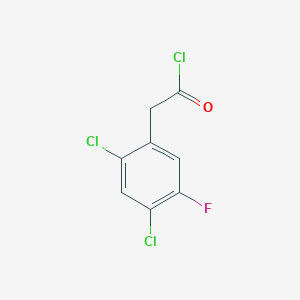
2,4-Dichloro-5-fluorophenylacetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-5-fluorophenylacetyl chloride is an organic compound with the molecular formula C8H4Cl3FO. It is a derivative of phenylacetyl chloride, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is known for its reactivity and is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-fluorophenylacetyl chloride typically involves the chlorination and fluorination of phenylacetyl chloride. One common method includes the reaction of 2,4-dichlorophenylacetic acid with thionyl chloride in the presence of a fluorinating agent . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions. The use of catalysts, such as ion-exchange resins, can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dichloro-5-fluorophenylacetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,4-dichloro-5-fluorophenylacetic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Anhydrous solvents like dichloromethane and tetrahydrofuran.
Catalysts: Acid or base catalysts depending on the desired reaction.
Major Products:
Amides and Esters: Formed from substitution reactions.
Acids: Formed from hydrolysis.
Applications De Recherche Scientifique
2,4-Dichloro-5-fluorophenylacetyl chloride is utilized in various scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, including antipsychotics and antibiotics.
Agrochemicals: Used in the production of pesticides and herbicides.
Material Science: Employed in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-5-fluorophenylacetyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the chlorine and fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack . This property is exploited in various synthetic applications to form new chemical bonds.
Comparaison Avec Des Composés Similaires
- 2,4-Dichlorophenylacetyl chloride
- 2,4-Difluorophenylacetyl chloride
- 2,4-Dichloro-5-fluorobenzoyl chloride
Comparison: 2,4-Dichloro-5-fluorophenylacetyl chloride is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of complex molecules .
Propriétés
Formule moléculaire |
C8H4Cl3FO |
|---|---|
Poids moléculaire |
241.5 g/mol |
Nom IUPAC |
2-(2,4-dichloro-5-fluorophenyl)acetyl chloride |
InChI |
InChI=1S/C8H4Cl3FO/c9-5-3-6(10)7(12)1-4(5)2-8(11)13/h1,3H,2H2 |
Clé InChI |
HXAZVXSPZPCODE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)Cl)Cl)CC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




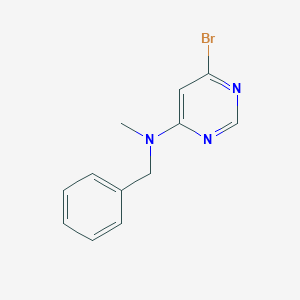
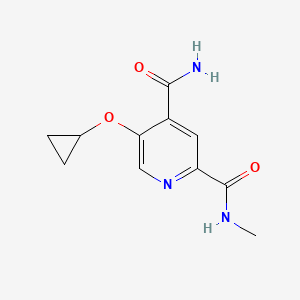
![(2R)-2-[(Tert-butoxycarbonyl)amino]-2-methyl-4-(methylthio)butanoic acid](/img/structure/B14853153.png)
![2-[4-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14853155.png)
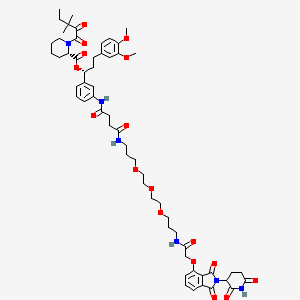
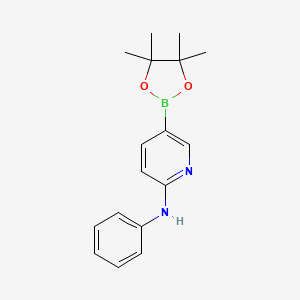

![2-[2-[6-(2-Cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoic acid](/img/structure/B14853184.png)
![2-Methoxy-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14853185.png)
